(E)-[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]-(2-morpholin-4-ylethyl)azanium;perchlorate
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Overview
Description
(E)-[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]-(2-morpholin-4-ylethyl)azanium;perchlorate is a complex organic compound with potential applications in various scientific fields. This compound features a chromenylidene core, a morpholine moiety, and a perchlorate counterion, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]-(2-morpholin-4-ylethyl)azanium;perchlorate typically involves multi-step organic reactions. The initial step often includes the formation of the chromenylidene core through a condensation reaction between a hydroxybenzaldehyde and a suitable ketone. This is followed by the introduction of the morpholine moiety via nucleophilic substitution or addition reactions. The final step involves the formation of the perchlorate salt through ion exchange or direct reaction with perchloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]-(2-morpholin-4-ylethyl)azanium;perchlorate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chromenylidene core can be reduced to a chroman ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of a chromone derivative.
Reduction: Formation of a chroman derivative.
Substitution: Formation of various substituted chromenylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]-(2-morpholin-4-ylethyl)azanium;perchlorate is used as a precursor for synthesizing other complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its chromenylidene core can interact with various biomolecules, providing insights into their functions and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]-(2-morpholin-4-ylethyl)azanium;perchlorate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The chromenylidene core can form hydrogen bonds and π-π interactions with these targets, modulating their activity and function. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- (E)-[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]-(2-piperidin-4-ylethyl)azanium;perchlorate
- (E)-[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]-(2-pyrrolidin-4-ylethyl)azanium;perchlorate
Uniqueness
Compared to similar compounds, (E)-[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]-(2-morpholin-4-ylethyl)azanium;perchlorate exhibits unique properties due to the presence of the morpholine moiety. This moiety enhances the compound’s solubility and stability, making it more suitable for various applications in research and industry.
Properties
IUPAC Name |
(E)-[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]-(2-morpholin-4-ylethyl)azanium;perchlorate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4.ClHO4/c1-26-18-5-2-16(3-6-18)22-15-20(19-14-17(25)4-7-21(19)28-22)23-8-9-24-10-12-27-13-11-24;2-1(3,4)5/h2-7,14-15,25H,8-13H2,1H3;(H,2,3,4,5)/b23-20+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYLVGYRTHUIPG-NMSJBYGBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=[NH+]CCN3CCOCC3)C4=C(O2)C=CC(=C4)O.[O-]Cl(=O)(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=[NH+]\CCN3CCOCC3)/C4=C(O2)C=CC(=C4)O.[O-]Cl(=O)(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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